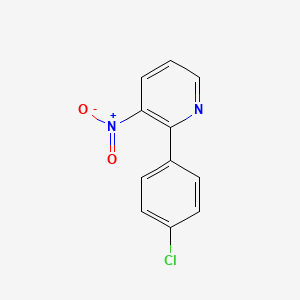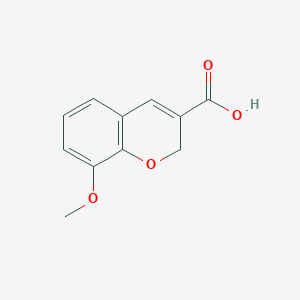![molecular formula C10H6F3NO B1303350 5-[4-(Trifluoromethyl)phenyl]isoxazole CAS No. 387824-55-7](/img/structure/B1303350.png)
5-[4-(Trifluoromethyl)phenyl]isoxazole
Übersicht
Beschreibung
5-[4-(Trifluoromethyl)phenyl]isoxazole, also known as 5-TFI, is a heterocyclic compound with a five-membered ring structure containing an oxygen and nitrogen atom. It is a versatile synthetic building block that has been widely used in organic synthesis and medicinal chemistry. This compound has been employed in the synthesis of a wide range of bioactive molecules, including pharmaceuticals, agrochemicals, and natural products. Furthermore, 5-TFI has been used in the development of novel drugs and in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives were synthesized, showcasing potential as a new class of antiparasiticides. These derivatives were produced via diastereoselective trifluoromethylation and halogenation of isoxazole triflones, demonstrating the chemical versatility and potential biological applications of trifluoromethyl isoxazoline derivatives (Kawai et al., 2014).
Biological Applications and Drug Development
- A novel synthesis approach was reported for BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist. This synthesis featured a highly regioselective cycloaddition, indicating the compound's significance in preclinical toxicological studies and highlighting the therapeutic potential of isoxazole derivatives in receptor modulation (Hou et al., 2016).
Structural Analysis and Design
- Crystallographic and theoretical studies of arylidene-isoxazolone compounds were conducted, revealing insights into the molecular geometry and potential for drug design based on the isoxazole framework. This includes understanding the effect of substituents on the molecule's properties and reactivity, essential for designing new therapeutic agents (Brancatelli et al., 2011).
Antimicrobial and Antifungal Applications
- New pyrazole and isoxazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Compounds exhibited significant activity against various bacteria and fungi, suggesting the potential of 5-[4-(Trifluoromethyl)phenyl]isoxazole derivatives in developing new antimicrobial agents (Sanjeeva et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZNMPCYRFZJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 5-[4-(Trifluoromethyl)phenyl]isoxazole as revealed by its crystal structure?
A1: The crystal structure analysis of this compound reveals several key features []:
- Symmetry: The molecule possesses a mirror plane symmetry, with the isoxazole ring and the para-substituted phenyl ring lying within this plane [].
- Substituent Orientation: Only two fluorine atoms each from the difluoromethyl and trifluoromethyl groups deviate from the mirror plane [].
- Crystal Packing: In the crystal lattice, molecules interact through a combination of C—H⋯O, C—H⋯N, and C—H⋯F hydrogen bonds, resulting in a layered structure parallel to the (001) plane. Furthermore, weak π–π interactions contribute to the formation of a three-dimensional network within the crystal [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide](/img/structure/B1303281.png)

![2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B1303286.png)
![4-[5-(Chloromethyl)-2-pyridinyl]-benzenecarbaldehyde](/img/structure/B1303290.png)


![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B1303294.png)

![2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303298.png)
![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303299.png)